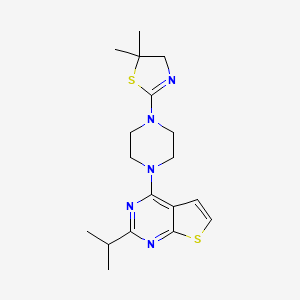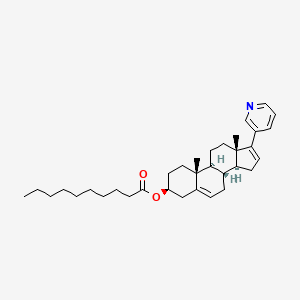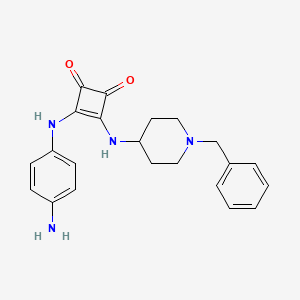![molecular formula C12H13IO5 B15073847 (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes a hydroxy group, an iodophenyl group, and a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a phenyl ethyl compound, followed by the introduction of the butanedioic acid moiety through a series of reactions including esterification, hydrolysis, and reduction. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the iodophenyl group may result in a phenyl-substituted butanedioic acid.
Aplicaciones Científicas De Investigación
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-hydroxy-2-[2-(4-bromophenyl)ethyl]butanedioic acid
- (2S)-2-hydroxy-2-[2-(4-chlorophenyl)ethyl]butanedioic acid
- (2S)-2-hydroxy-2-[2-(4-fluorophenyl)ethyl]butanedioic acid
Uniqueness
Compared to its analogs, (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly interesting for research and development.
Propiedades
Fórmula molecular |
C12H13IO5 |
|---|---|
Peso molecular |
364.13 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid |
InChI |
InChI=1S/C12H13IO5/c13-9-3-1-8(2-4-9)5-6-12(18,11(16)17)7-10(14)15/h1-4,18H,5-7H2,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clave InChI |
OXORLYRMTHWAKO-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC[C@](CC(=O)O)(C(=O)O)O)I |
SMILES canónico |
C1=CC(=CC=C1CCC(CC(=O)O)(C(=O)O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)


![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)

![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
